molecular formula C13H17NO2S B13007119 Methyl 6-(cyclohexylthio)nicotinate

Methyl 6-(cyclohexylthio)nicotinate

Cat. No.: B13007119
M. Wt: 251.35 g/mol
InChI Key: NHEQDSSFYMDZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(cyclohexylthio)nicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a cyclohexylthio group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclohexylthio)nicotinate typically involves the esterification of 6-(cyclohexylthio)nicotinic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclohexylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cyclohexylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-(cyclohexylthio)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclohexylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without the cyclohexylthio group.

    Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group instead of a methyl group.

    Methyl 3-pyridinecarboxylate: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

Methyl 6-(cyclohexylthio)nicotinate is unique due to the presence of the cyclohexylthio group, which can impart different chemical and biological properties compared to other nicotinic acid esters. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

methyl 6-cyclohexylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H17NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3

InChI Key

NHEQDSSFYMDZAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.